(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
cis-1-Boc-4-Amino-L-proline, also known as (2S,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid or (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a proline derivative that plays a significant role in organic synthesis and medicinal chemistry applications . It is primarily used in the synthesis of peptides and proteins, where it can influence the biological activity of target molecules .
Mode of Action
As a cis-substituted pyrrolidine, cis-1-Boc-4-Amino-L-proline possesses a unique rigid ring structure that can impart conformational constraints . This structure allows it to influence the biological activity of target molecules by affecting their spatial orientation and interaction with other molecules . The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection, revealing a reactive primary amine functionality for further derivatization .
Result of Action
The result of cis-1-Boc-4-Amino-L-proline’s action is primarily seen in its influence on the biological activity of target molecules . By imparting conformational constraints, it can affect the spatial orientation and interaction of these molecules, potentially leading to changes in their function .
Biochemical Analysis
Biochemical Properties
It is known that proline analogues, such as cis-1-Boc-4-Amino-L-proline, have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
Cellular Effects
Proline analogues are known to induce a transient stress response in cells, comparable with that of heat shock stress . They are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
Molecular Mechanism
It is known that proline analogues can function as a signal, modulating gene expression and certain metabolic processes .
Temporal Effects in Laboratory Settings
The temporal effects of cis-1-Boc-4-Amino-L-proline in laboratory settings are not well-documented. It is known that proline analogues can induce a rapid increase in the synthesis of heat shock proteins in cells. The elevated levels of synthesis for this set of proteins begin to decrease shortly after restoration of the normal amino acids .
Metabolic Pathways
Proline biosynthesis and catabolism is linked to photosynthesis and mitochondrial respiration, respectively .
Transport and Distribution
Many amino acid analogues are transported into cells via amino acid permeases (transporters) .
Subcellular Localization
It is known that proline can function as a signal, modulating gene expression and certain metabolic processes .
Properties
IUPAC Name |
(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRIVZIPSHUOR-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564609 | |
Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132622-66-3 | |
Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4S)-4-Amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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